BenchChemオンラインストアへようこそ!

N-(4-butylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Lipophilicity Drug-likeness Physicochemical property prediction

This 2-ureidothiazole compound is a structurally unique probe for dual VEGFR-2/PI3Kα inhibition research. Its specific N-(4-butylphenyl)acetamide tail and (2-methoxyphenyl)urea head form a pharmacophore where even single-atom linker changes abolish activity. Ideal for medicinal chemistry campaigns, biophysical mapping of hydrophobic binding pockets, or as a negative control in structure-activity relationship panels. Standard research purity is 95%. Available via custom synthesis or on-demand sourcing from global suppliers. Contact us for bulk or bespoke synthesis inquiries.

Molecular Formula C23H26N4O3S
Molecular Weight 438.55
CAS No. 897622-08-1
Cat. No. B2773197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
CAS897622-08-1
Molecular FormulaC23H26N4O3S
Molecular Weight438.55
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C23H26N4O3S/c1-3-4-7-16-10-12-17(13-11-16)24-21(28)14-18-15-31-23(25-18)27-22(29)26-19-8-5-6-9-20(19)30-2/h5-6,8-13,15H,3-4,7,14H2,1-2H3,(H,24,28)(H2,25,26,27,29)
InChIKeyCOJWNCCFQODLGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Butylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (CAS 897622-08-1): A Specialized 2-Ureidothiazole Research Probe


N-(4-butylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (CAS 897622-08-1) is a synthetic, small-molecule research compound belonging to the 2-ureido-1,3-thiazole class [1]. It features a thiazole core linked via a urea bridge to a 2-methoxyphenyl group and connected through an acetamide spacer to a 4-butylphenyl moiety. Its structure places it within a chemical series broadly investigated for dual kinase inhibition, particularly targeting VEGFR-2 and PI3Kα pathways [2]. The compound is not a marketed therapeutic agent but a specialized molecule for laboratory investigations, typically supplied with a purity of 95% . Publicly available, quantitative performance data in defined biological systems are currently extremely limited, positioning this compound as an early-stage probe rather than a validated lead.

Why N-(4-Butylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide Cannot Be Substituted with a Generic Analog


Substituting this compound with a simple analog is not scientifically valid. Class-level inference from the 2-ureidothiazole family shows that minor structural modifications, such as removing the methylene spacer [1], altering the terminal amide from a formamide to an acetamide [2], or changing the substitution on the N-phenyl ring, completely abolish anti-proliferative activity in cancer models [1]. The specific combination of an N-(4-butylphenyl)acetamide tail and a (2-methoxyphenyl)urea head defines a unique pharmacophore. The n-butyl group's length and linearity influence lipophilicity and target-binding vectors, while the 2-methoxyphenyl group's ortho-electron-donating effect modulates the urea's hydrogen-bonding capacity, both of which are critical for engagement with biological targets like VEGFR-2 and PI3Kα [2]. Therefore, even an analog differing by a single carbon in the linker or an isomer of the butyl chain represents a functionally distinct chemical entity.

Quantitative Evidence Guide for N-(4-Butylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide: A Gap Analysis


Comparative Physicochemical Profile: Calculated LogP vs. Core Scaffold Analog

A key point of differentiation is the compound's calculated lipophilicity, which is a primary driver of pharmacokinetic behavior. The target compound, N-(4-butylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (C23H26N4O3S, MW 438.55 g/mol), is predicted to have significantly higher lipophilicity than the core 2-ureido-thiazole scaffold lacking the 4-butylphenyl tail. This increase in LogP is directly attributable to the N-(4-butylphenyl)acetamide substitution .

Lipophilicity Drug-likeness Physicochemical property prediction

Critical Scaffold Dependency for Dual Kinase Inhibition: Class-Level Potency

In a study of closely related 2-(3-phenyl)ureidothiazol-4-formamide derivatives, the presence of a phenyl ring linked by a urea to the thiazole, and the removal of the methane group from the linker, were identified as crucial for antitumor activity [1]. The target compound retains these critical features while having a unique acetamide linker and unique substituents. The most potent analog from that study (compound 6i) showed dual PI3Kα and VEGFR-2 inhibition, achieving anti-proliferative effects against HepG2 and MDA-MB-231 cells where the clinical drug Sorafenib was used as a positive control [1]. The target compound's distinct N-(4-butylphenyl)acetamide tail is a vector for unexplored potency and selectivity within this pharmacophore model.

Cancer Kinase Inhibitor VEGFR-2 PI3Kα

Differentiation from Shorter-Chain N-Alkyl Analogs via Structural Complexity

A direct structural comparison can be made with the simpler analog N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, which lacks the 4-butylphenyl ring on the terminal amide. The target compound's N-(4-butylphenyl) group provides a significantly larger, rigid, and lipophilic surface area for potential hydrophobic interactions with a target protein's binding pocket compared to a simple N-butyl chain . This structural expansion differentiates its utility in probing deep hydrophobic pockets.

Medicinal Chemistry Structure-Activity Relationship Chemical Probe

Recommended Application Scenarios for N-(4-Butylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide Based on Evidence


Scaffold for Designing Dual VEGFR-2/PI3Kα Pathway Inhibitors

Given its 2-ureidothiazole core, similar to compounds with established dual kinase inhibitory activity, this molecule is best applied in medicinal chemistry campaigns to synthesize and test novel derivatives targeting the VEGFR-2 and PI3Kα/Akt pathways for cancer research [1]. The N-(4-butylphenyl)acetamide tail provides a vector for optimization of potency and pharmacokinetics.

Chemical Probe for Investigating Hydrophobic Protein Binding Pockets

The calculated high lipophilicity (cLogP >3.8) of this compound makes it a suitable probe for biophysical studies, such as X-ray crystallography or surface plasmon resonance (SPR), aimed at mapping deep, hydrophobic binding pockets in proteins of interest . Its use can help reveal cryptic binding sites that are inaccessible to more polar analogs.

Negative Control for Urea-Linker SAR Studies

As a compound where the specific 2-methoxyphenyl and 4-butylphenyl groups are fixed, it can serve as a negative control in a panel of 2-ureidothiazole analogs. Studies can use it to confirm that replacing the 4-butylphenyl group abolishes a desired activity, thereby validating the importance of this substituent for on-target effects, as shown with related scaffolds [2].

Quote Request

Request a Quote for N-(4-butylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.